3-(Benzyloxy)propanamide
Overview
Description
3-(Benzyloxy)propanamide is an organic compound with the molecular formula C10H13NO2. It is a significant research compound in various fields of science and industry due to its unique chemical structure and properties .
Mechanism of Action
- The primary target of 3-(Benzyloxy)propanamide is not explicitly specified in the available literature. However, we know that it belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with specific receptors or enzymes in biological systems.
Target of Action
Biochemical Analysis
Biochemical Properties
It is known that the compound can be synthesized through a radical condensation reaction where benzylic alcohols and acetamides are coupled
Molecular Mechanism
It is known that the compound is generated through a radical condensation reaction , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by 3-(Benzyloxy)propanamide are not documented in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Benzyloxy)propanamide involves the radical condensation between benzylic alcohols and acetamides. This reaction is performed with potassium tert-butoxide as the only additive, which serves both as a base and a radical initiator . The radical anion of the benzylic alcohol couples with the enolate of the amide to form the new carbon-carbon bond, followed by elimination to the corresponding cinnamamide and olefin reduction to afford this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)propanamide undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzylic position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators are used for benzylic bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Benzylic bromides.
Scientific Research Applications
3-(Benzyloxy)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
Benzamide: An aromatic amide with the formula C6H5CONH2.
3-(Benzyloxy)benzylamine: A related compound with a similar benzyloxy group but with an amine instead of an amide.
Uniqueness
3-(Benzyloxy)propanamide is unique due to its combination of a benzyloxy group and an amide functional group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenylmethoxypropanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSERLRDHYEEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.